REACTION_CXSMILES
|
Cl.[C:2]([NH:6][NH2:7])([CH3:5])([CH3:4])[CH3:3].C([O-])(=O)C.[Na+].C(O[CH:16]=[C:17]([C:23]#[N:24])[C:18]([O:20][CH2:21][CH3:22])=[O:19])C>C(O)C>[NH2:24][C:23]1[N:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[N:7]=[CH:16][C:17]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:0.1,2.3|
|
Name
|
|
Quantity
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13.9 g
|
Type
|
reactant
|
Smiles
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Cl.C(C)(C)(C)NN
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Name
|
|
Quantity
|
11.44 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
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C(C)OC=C(C(=O)OCC)C#N
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Name
|
|
Quantity
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130 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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under reflux for 20 hr
|
Duration
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20 h
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated under reduced pressure, and ethyl acetate
|
Type
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ADDITION
|
Details
|
was added to the residue
|
Type
|
WASH
|
Details
|
The solution was washed with aqueous sodium hydrogen carbonate solution and saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (solvent gradient; 2→35% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1C(C)(C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 111.55 mmol | |
AMOUNT: MASS | 24 g | |
YIELD: PERCENTYIELD | 102% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |